molecular formula C19H29NO2S B5556296 2-methyl-4-[3-({4-[(methylthio)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol

2-methyl-4-[3-({4-[(methylthio)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol

Cat. No.: B5556296
M. Wt: 335.5 g/mol
InChI Key: LXFDSYAZXCVLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4-[3-({4-[(methylthio)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol is a useful research compound. Its molecular formula is C19H29NO2S and its molecular weight is 335.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.19190034 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyst Activation and Chemical Synthesis

The compound serves as a precursor in the synthesis of bicyclic compounds through tandem ring-closing metathesis and radical cyclization, demonstrating its utility in creating complex chemical structures for various applications, including pharmaceuticals and materials science (D. Clive & Hua Cheng, 2001).

Neuroprotection and NMDA Antagonism

It has been linked to neuroprotective properties, specifically as a potent and selective N-methyl-D-aspartate (NMDA) antagonist. This application is crucial for developing treatments for neurodegenerative diseases, emphasizing the compound's potential in creating new therapeutic agents (B. Chenard et al., 1995).

Organic Synthesis Enhancements

The compound's derivatives have been studied for their roles in facilitating electrophilic substitution reactions and demonstrating the versatility of sulfur-stabilized carbanions in organic synthesis. This underscores its importance in the development of new synthetic methodologies and the production of various organic compounds (C. Birk & J. Voss, 1996).

Organometallic Chemistry

In organometallic chemistry, derivatives of the compound have been used to activate catalysts with Cp*RhIII/IrIII–1,2,3-triazole-based organochalcogen ligand complexes. This application is significant for catalysis, including transfer hydrogenation and oxidation reactions, showcasing the compound's utility in enhancing catalytic efficiency and broadening the scope of chemical transformations (Fariha Saleem et al., 2014).

Intermediate for Pharmaceutical Synthesis

It acts as an important intermediate in the synthesis of pharmaceuticals, exemplified by its use in producing Repaglinide, an oral medication for diabetes. This highlights the compound's role in the pharmaceutical industry for the development and manufacture of therapeutic agents (H. Liu et al., 2011).

Properties

IUPAC Name

[3-(3-hydroxy-3-methylbutyl)phenyl]-[4-(methylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2S/c1-19(2,22)10-7-15-5-4-6-17(13-15)18(21)20-11-8-16(9-12-20)14-23-3/h4-6,13,16,22H,7-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFDSYAZXCVLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCC(CC2)CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.